1,2,3,4-Tétrahydroisoquinoléinylméthylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

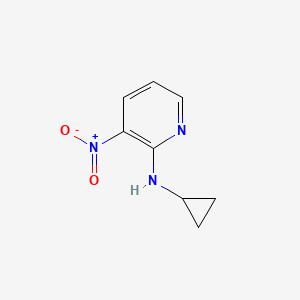

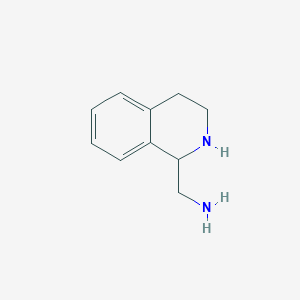

1,2,3,4-Tetrahydroisoquinolylmethylamine is a derivative of 1,2,3,4-tetrahydroisoquinoline, a secondary amine with the chemical formula C9H11N. This compound belongs to the isoquinoline alkaloids family, which are widely distributed in nature and known for their diverse biological activities . The tetrahydroisoquinoline scaffold is of significant interest due to its potential therapeutic applications, particularly in neurodegenerative disorders and infectious diseases .

Applications De Recherche Scientifique

1,2,3,4-Tetrahydroisoquinolylmethylamine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Mécanisme D'action

Target of Action

1,2,3,4-Tetrahydroisoquinolylmethylamine (THIQ) is a member of the isoquinoline alkaloids, a large group of natural products It’s known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s known that thiq and its derivatives have a broad spectrum of action in the brain . For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative of THIQ, has gained special interest as a neuroprotectant . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins .

Biochemical Pathways

It’s known that thiq and its derivatives have effects on dopamine metabolism . In particular, 1MeTIQ has been shown to inhibit the formation of 3,4-dihydroxyphenylacetic acid, a major metabolite of dopamine .

Result of Action

It’s known that 1metiq, a derivative of thiq, displays neuroprotective properties . It can interact with the agonistic conformation of dopamine receptors . Moreover, it has been suggested that THIQ may produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered THIQ in high doses .

Action Environment

It’s known that the complex tumor environment, along with the drawbacks of existing drugs, makes cancer a global health problem . THIQ, due to its wide range of pharmacological properties, holds a significant position in medicinal chemistry . It has been suggested that THIQ has great potential in anticancer drug design .

Analyse Biochimique

Biochemical Properties

1,2,3,4-Tetrahydroisoquinolylmethylamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can lead to the inhibition of MAO, thereby increasing the levels of monoamines such as dopamine and serotonin in the brain . Additionally, 1,2,3,4-Tetrahydroisoquinolylmethylamine can bind to various receptors, influencing neurotransmission and other cellular processes .

Cellular Effects

1,2,3,4-Tetrahydroisoquinolylmethylamine has notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 1,2,3,4-Tetrahydroisoquinolylmethylamine can modulate the activity of dopamine receptors, affecting neurotransmitter release and uptake . This modulation can lead to changes in gene expression related to neurotransmission and neuroprotection . Furthermore, it has been shown to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 1,2,3,4-Tetrahydroisoquinolylmethylamine involves several key interactions at the molecular level. It can bind to monoamine oxidase, leading to its inhibition and subsequent increase in monoamine levels . Additionally, 1,2,3,4-Tetrahydroisoquinolylmethylamine can interact with dopamine receptors, modulating their activity and influencing downstream signaling pathways . These interactions can result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,4-Tetrahydroisoquinolylmethylamine have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 1,2,3,4-Tetrahydroisoquinolylmethylamine can have sustained effects on cellular function, particularly in neuronal cells . These effects include prolonged modulation of neurotransmitter levels and receptor activity .

Dosage Effects in Animal Models

The effects of 1,2,3,4-Tetrahydroisoquinolylmethylamine vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on mood and behavior, likely due to its impact on monoamine levels . At higher doses, it can lead to adverse effects such as neurotoxicity and behavioral changes . These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

1,2,3,4-Tetrahydroisoquinolylmethylamine is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the metabolism of monoamines . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . Additionally, 1,2,3,4-Tetrahydroisoquinolylmethylamine can be metabolized into various derivatives, each with distinct biological activities .

Transport and Distribution

Within cells and tissues, 1,2,3,4-Tetrahydroisoquinolylmethylamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . This distribution is crucial for its biological activity, as it allows 1,2,3,4-Tetrahydroisoquinolylmethylamine to reach its target sites within the cell . Additionally, its localization and accumulation in specific tissues can influence its overall effects .

Subcellular Localization

The subcellular localization of 1,2,3,4-Tetrahydroisoquinolylmethylamine plays a significant role in its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications, which direct 1,2,3,4-Tetrahydroisoquinolylmethylamine to specific organelles . The subcellular distribution of 1,2,3,4-Tetrahydroisoquinolylmethylamine can impact its interactions with biomolecules and its overall biochemical effects .

Méthodes De Préparation

The synthesis of 1,2,3,4-tetrahydroisoquinolylmethylamine can be achieved through several routes. One common method involves the catalytic hydrogenation of isoquinoline. This process typically uses palladium or platinum catalysts under high-pressure hydrogenation conditions . Another approach is the cycloaddition method, which involves the acetylation of phenylethylamine to form acid amides, followed by cyclization and decarboxylation . Industrial production methods often favor catalytic hydrogenation due to its higher yield and cost-effectiveness compared to the cycloaddition method .

Analyse Des Réactions Chimiques

1,2,3,4-Tetrahydroisoquinolylmethylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form isoquinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of N-substituted derivatives.

The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have significant biological and pharmacological properties .

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydroisoquinolylmethylamine can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydroisoquinoline: The parent compound, which shares similar biological activities but lacks the additional methylamine group.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with enhanced neuroprotective properties and potential therapeutic applications in neurodegenerative diseases.

Isoquinoline: A structurally related compound with different chemical reactivity and biological activities.

The uniqueness of 1,2,3,4-tetrahydroisoquinolylmethylamine lies in its specific structural features that confer distinct biological activities and therapeutic potential .

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-1-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZJAYPARCLIPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.